molecular formula C7H8O2 B12537338 4-Methylbenzene-1-peroxol CAS No. 738610-17-8

4-Methylbenzene-1-peroxol

Cat. No.: B12537338
CAS No.: 738610-17-8
M. Wt: 124.14 g/mol
InChI Key: ZCUUEQJCOSBJOR-UHFFFAOYSA-N
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Description

4-Methylbenzene-1-peroxol is an organic compound characterized by the presence of a peroxol group attached to a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzene-1-peroxol typically involves the reaction of 4-methylbenzene (toluene) with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzene-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the peroxol group to hydroxyl or alkoxy groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of 4-methylbenzyl alcohol.

    Substitution: Formation of 4-bromo-1-methylbenzene or 4-nitro-1-methylbenzene.

Scientific Research Applications

4-Methylbenzene-1-peroxol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peroxides and other oxygen-containing compounds.

    Biology: The compound is studied for its potential role in oxidative stress and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on cellular processes.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive peroxol group.

Mechanism of Action

The mechanism of action of 4-Methylbenzene-1-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.

Comparison with Similar Compounds

    4-Methylbenzene-1-hydroperoxide: Similar in structure but with a hydroperoxide group instead of a peroxol group.

    4-Methylbenzene-1-ol: Contains a hydroxyl group instead of a peroxol group.

    4-Methylbenzene-1-carboxylic acid: Contains a carboxyl group instead of a peroxol group.

Uniqueness: 4-Methylbenzene-1-peroxol is unique due to its peroxol group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies focused on oxidative processes.

Properties

CAS No.

738610-17-8

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

1-hydroperoxy-4-methylbenzene

InChI

InChI=1S/C7H8O2/c1-6-2-4-7(9-8)5-3-6/h2-5,8H,1H3

InChI Key

ZCUUEQJCOSBJOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OO

Origin of Product

United States

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